molecular formula C10H8N2O2 B1289070 2-Aminoquinoline-6-carboxylic acid CAS No. 736919-39-4

2-Aminoquinoline-6-carboxylic acid

Cat. No. B1289070
M. Wt: 188.18 g/mol
InChI Key: RGFNYRASTCKUCA-UHFFFAOYSA-N
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Description

2-Aminoquinoline-6-carboxylic acid is a chemical compound that has been the subject of various research studies due to its potential applications in chemical synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group at the second position and a carboxylic acid group at the sixth position on the quinoline ring system.

Synthesis Analysis

The synthesis of 2-aminoquinoline-6-carboxylic acid and its derivatives has been explored through different methods. One approach involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid, which features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system . Another method described the synthesis of related compounds, such as 2-amino-1,2-dihydroisoquinoline-3(4H)-one, through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions .

Molecular Structure Analysis

The molecular structure of 2-aminoquinoline-6-carboxylic acid is closely related to other quinoline derivatives. Research on similar compounds has shown that the crystal structures can be assembled via hydrogen bonds, as seen in the study of complexes involving nicotinic acid and 2-amino-6-methylpyridine . These findings suggest that 2-aminoquinoline-6-carboxylic acid could also engage in hydrogen bonding, which may influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of 2-aminoquinoline-6-carboxylic acid can be inferred from studies on similar quinoline derivatives. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids involved the synthesis of an amino intermediate followed by a halogenation reaction according to the Sandmeyer reaction . This indicates that the amino group in 2-aminoquinoline-6-carboxylic acid could potentially undergo similar transformations.

Physical and Chemical Properties Analysis

While specific studies on the physical and chemical properties of 2-aminoquinoline-6-carboxylic acid were not provided, research on related compounds offers some insights. For example, the synthesis of a fluorescent derivatizing reagent based on a 6-aminoquinoline derivative demonstrates the compound's reactivity and potential for use in analytical applications such as high-performance liquid chromatography (HPLC) . This suggests that 2-aminoquinoline-6-carboxylic acid may also possess properties that make it suitable for use as a derivatizing agent or in other analytical techniques.

Scientific Research Applications

Application 1: Corrosion Inhibition

  • Summary of the Application: 2-Aminoquinoline-6-carboxylic acid (AQC) has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
  • Methods of Application: The inhibitive effect of AQC was investigated using conventional weight loss, potentiodynamic polarization, linear polarization, and electrochemical impedance spectroscopy methods . The weight loss results showed that AQC is an excellent corrosion inhibitor since its efficiency increased with the concentration to attain 91.8% at 500 mg l−1 .
  • Results or Outcomes: Electrochemical polarization measurements revealed that AQC acted as a mixed-type inhibitor. The change in the impedance parameters, charge transfer resistance and double layer capacitance, with the change in concentration of the inhibitor is due to the adsorption of the molecule leading to the formation of a protective layer on the surface of mild steel .

Application 2: Drug Design

  • Summary of the Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results or Outcomes: This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

Application 3: Synthesis of Biologically Active Quinoline

  • Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
  • Methods of Application: There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

Application 4: Large-Scale Synthesis

  • Summary of the Application: A safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed .
  • Methods of Application: This method uses a triethylamine/ammonium chloride buffered system, offering a safer and more reliable process than previous methods .
  • Results or Outcomes: This study provides a practical approach for large-scale synthesis of 2-aminoquinoline-6-carboxylic acid .

Application 5: Synthesis of Quinoline-4-carboxylic Acids

  • Summary of the Application: Quinoline-4-carboxylic acids have been synthesized using 2-aminoquinoline-6-carboxylic acid .
  • Methods of Application: The synthesis was carried out by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl .
  • Results or Outcomes: The process resulted in the preparation of quinoline-4-carboxylic acid in good to excellent yields .

Application 6: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester

  • Summary of the Application: A safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed .
  • Methods of Application: The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .
  • Results or Outcomes: This method offers a safer and more reliable process than previous methods .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-aminoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNYRASTCKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621577
Record name 2-Aminoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinoline-6-carboxylic acid

CAS RN

736919-39-4
Record name 2-Aminoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-quinoline-6-carboxylic acid benzyl ester (15.63 g, 0.0562 moles), 2-propanol (235 mL), water (15.6 mL) and potassium hydroxide (6.3 g, 0.112 moles) was heated to reflux, 80° C. to 85° C., for 2 to 4 hours. The reaction mixture was then cooled to 20° C. to 25° C., vacuum concentrated (volume of 160 mL) and granulated at 20° C. to 25° C. for 8 to 16 hours. The product was isolated by filtration (12.08 g, 0.0534 moles, 95% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Couturier, T Le - Organic process research & development, 2006 - ACS Publications
… In a recent development program of a drug candidate, we required multi-kilogram quantities of 2-aminoquinoline-6-carboxylic acid as an ester derivative. A straightforward approach, …
Number of citations: 12 pubs.acs.org
NS Patel, S Jauhari, GN Mehta, B Hammouti… - Journal of the Iranian …, 2012 - Springer
… The present work reports the use of 2-aminoquinoline-6-carboxylic acid (AQC) as corrosion inhibitor in 1 M HCl medium. The electrochemical behavior of MS in HCl media in the …
Number of citations: 10 link.springer.com
S Oleksii - The 5th International scientific and practical …, 2020 - dspace.puet.edu.ua
… Derivatives of 2-aminoquinoline-6-carboxylic acid can be synthesized according to three … Large-Scale Synthesis of 2Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Org. Process Res. …
Number of citations: 2 dspace.puet.edu.ua
NM Kahar, PP Jadhav, SG Dawande - Organic & Biomolecular …, 2023 - pubs.rsc.org
Herein, we disclose a rhodium(II) catalyzed efficient and convenient method for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. The …
Number of citations: 3 pubs.rsc.org
K Sagi, K Fujita, M Sugiki, M Takahashi… - Bioorganic & medicinal …, 2005 - Elsevier
… The crude product was purified with chromatography (EtOAc/hexane/ethanol) to give 2-aminoquinoline-6-carboxylic acid ethyl ester (330 mg, 19%): 1 H NMR (CDCl 3 ) δ 1.40 (3H, t), …
Number of citations: 29 www.sciencedirect.com
D Wang, R Liu, C Chen, S Wang, J Chang, C Wu… - Dyes and …, 2013 - Elsevier
A series of aza-boron-diquinomethene (aza-BODIQU) complexes with different aryl-substituents (B1–B6) were synthesized and characterized. Their photophysical properties were …
Number of citations: 49 www.sciencedirect.com
M Ebrahimzadeh, M Gholami, M Momeni, A Kosari… - Applied surface …, 2015 - Elsevier
Inhibitive performance of two thiophenol derivatives namely 4-aminothiophenol (4-ATP) and 4-amino phenol disulfide (4-APD) on corrosion behavior of 65Cu–35Zn brass in 0.5 M HNO …
Number of citations: 44 www.sciencedirect.com
M Bozorg, FT SHAHRABI, ZGH MOHAMMADI… - 2014 - sid.ir
The inhibition effect of N-(8-bromo-3H-phenoxazin-3-ylidene)-N, N’-dimethylaminium (DPhDMA) on the corrosion behavior of mild steel in 1.0 M HCl solution has been studied. Weight …
Number of citations: 4 www.sid.ir
JJ Chen, ZM Li, K Gao, J Chang… - Journal of natural …, 2009 - ACS Publications
Two new steroids, vladimuliecins A (1) and B (2), were isolated by bioassay-guided fractionation from the rhizome of Vladimiria muliensis. Compounds 1 and 2 are the first examples …
Number of citations: 21 pubs.acs.org
YL Zhong, TJ Tucker, J Yin - Case Studies in Modern Drug …, 2012 - Wiley Online Library
Since their discovery in the early 1990s, nonnucleoside reverse transcriptase inhibitors (NNRTIs) have become an important component of highly active antiretroviral therapy (HAART). …
Number of citations: 4 onlinelibrary.wiley.com

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